Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester
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Overview
Description
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is a versatile chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of trifluoroacetic acid and a phenyl ester group substituted with chlorine and trifluoromethyl groups. Its distinct chemical properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester typically involves the esterification of trifluoroacetic acid with 2-chloro-6-trifluoromethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-chloro-6-trifluoromethylphenol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted phenyl esters, trifluoroacetic acid, and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, materials for organic electronics, and other specialty chemicals.
Mechanism of Action
The mechanism by which trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester exerts its effects involves its reactivity with various molecular targets. The trifluoromethyl and chlorine substituents enhance the compound’s electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing trifluoroacetic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Trifluoroacetic acid: A simpler analog without the phenyl ester group.
2-chloro-6-trifluoromethylphenol: The phenol precursor used in the synthesis of the ester.
Trichloroacetic acid: Another halogenated acetic acid with different reactivity and applications.
Uniqueness: Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is unique due to its combination of trifluoromethyl, chlorine, and ester functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns and stability .
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl] 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-3-1-2-4(8(11,12)13)6(5)18-7(17)9(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICVEUDCNBRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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